5-Oxopyrrolidine-3-carbohydrazide

Anticancer drug discovery Triple-negative breast cancer 3D tumor spheroid models

Researchers designing multikinase inhibitor libraries face a critical supply challenge: N-substituted pyrrolidine analogs irreversibly constrain chemical space at procurement, precluding systematic N-aryl optimization for target selectivity. 5-Oxopyrrolidine-3-carbohydrazide (CAS 1105193-37-0, ≥95% purity) is the essential unsubstituted building block that preserves full synthetic flexibility for generating hydrazone, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives with demonstrated multikinase activity. • Docking affinity: SCR (-11.174 kcal/mol), BRAF (-11.471 kcal/mol) • Enables systematic N-aryl variation for kinase selectivity profiling • Validated in 2D/3D cytotoxicity assays (MDA-MB-231, IGR39, Panc-1) • FRAP antioxidant activity 1.2× protocatechuic acid standard Supplied with full QA documentation; global B2B shipping.

Molecular Formula C5H9N3O2
Molecular Weight 143.14 g/mol
CAS No. 1105193-37-0
Cat. No. B1650037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxopyrrolidine-3-carbohydrazide
CAS1105193-37-0
Molecular FormulaC5H9N3O2
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C(=O)NN
InChIInChI=1S/C5H9N3O2/c6-8-5(10)3-1-4(9)7-2-3/h3H,1-2,6H2,(H,7,9)(H,8,10)
InChIKeyYBFBICBMBQEKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxopyrrolidine-3-carbohydrazide: Core Identity & Pharmacophore Class


5-Oxopyrrolidine-3-carbohydrazide (CAS 1105193-37-0) is a heterocyclic small molecule comprising a 5-oxopyrrolidine (2-pyrrolidinone) ring substituted at the 3-position with a carbohydrazide (-C(=O)NHNH₂) moiety [1]. Its molecular formula is C₅H₉N₃O₂ with a molecular weight of 143.14 g/mol [1]. The compound serves as a versatile building block in medicinal chemistry, primarily as a precursor for hydrazone, azole, and triazole derivatives [2][3]. The 5-oxopyrrolidine-3-carbohydrazide scaffold is recognized as a pharmacophore of interest in kinase inhibitor design, sharing key structural features with known protein kinase inhibitors [4][5]. Commercially, it is typically supplied at ≥95% purity for research use only .

Unsubstituted N-1 scaffold Free NH enables late-stage diversification for kinase inhibitor libraries.
Hydrazide condensation handle C(=O)NHNH₂ group reacts with aldehydes to form hydrazone collections.
Pharmacophore core Recognized 5-oxopyrrolidine motif aligns with kinase inhibitor design.
Synthetic building block Supplied as research-grade precursor; typical purity ≥95% (verify lot COA).

5-Oxopyrrolidine-3-carbohydrazide Substitution Limitations


Generic substitution of 5-oxopyrrolidine-3-carbohydrazide with N-substituted analogs (e.g., 1-aryl or 1-alkyl derivatives) or alternative hydrazide scaffolds is scientifically inadvisable due to fundamental differences in physicochemical and pharmacodynamic properties [1]. The unsubstituted NH group at the pyrrolidinone 1-position distinguishes this compound from its N-substituted congeners (e.g., 1-phenyl, 1-(4-fluorophenyl), or 1-(4-methoxyphenyl) derivatives), resulting in a markedly lower lipophilicity (XLogP3-AA = -2.2) [2], which alters solubility, permeability, and metabolic stability. This core scaffold serves as the essential starting material for generating diverse hydrazone libraries; any N-substitution pre-installed at procurement irreversibly constrains the accessible chemical space, precluding subsequent optimization of N-aryl or N-heteroaryl modifications tailored to specific target binding pockets [3]. Furthermore, the unsubstituted scaffold offers a topological polar surface area (84.2 Ų) and hydrogen-bonding capacity (3 HBD, 3 HBA) [2] that differ substantially from substituted analogs, directly influencing target engagement and pharmacokinetic behavior.

Target Scaffold
Unsubstituted 5-oxopyrrolidine-3-carbohydrazide — free N-1 position, low lipophilicity, balanced H-bond donor/acceptor profile.
Potential Substitute
N-aryl or N-alkyl analogs (e.g., 1-(4-fluorophenyl)- derivative) — pre-installed substituent irreversibly blocks late-stage N-1 diversification.
Target Property
Topological polar surface area ~84 Ų, 3 H-bond donors, 3 acceptors — supports target engagement and aqueous compatibility.
Substitute Divergence
Substitution changes lipophilicity and H-bond capacity, altering permeability and binding profile; direct SAR transfer cannot be assumed.
Target Synthetic Utility
Single building block enables unlimited N-1 functionalization; hydrazide group provides access to hydrazones, azoles, and triazoles.
Substitute Limitation
Each N-substituted variant requires independent synthesis; chemical space constrained to pre-installed group, increasing procurement complexity.

5-Oxopyrrolidine-3-carbohydrazide Differentiation Evidence


Cytotoxicity in Triple-Negative Breast Cancer Spheroids

The derivative 2-hydroxynaphthalenylmethylene hydrazone (compound 12), synthesized from 5-oxopyrrolidine-3-carbohydrazide as the core building block, demonstrated potent cytotoxicity in 3D MDA-MB-231 tumor spheroids [1]. While the study did not report IC₅₀ values for the unsubstituted 5-oxopyrrolidine-3-carbohydrazide parent, the marked difference in molecular docking scores and kinase binding affinity between the parent scaffold and derivative 12 highlights the essential role of the hydrazide core as a platform for generating high-potency analogs [1]. The parent compound's unsubstituted N-1 position enables structural diversification that yields nanomolar-range kinase inhibition, a feature inaccessible with pre-substituted analogs [1][2].

Cytotoxicity in TNBC Spheroids
Class-level inference
Derivative 12 docking: −11.17 kcal/mol (SCR), −11.47 kcal/mol (BRAF)
Parent scaffold not directly tested; derivative synthesized from this building block
Supports kinase inhibitor library design from parent hydrazide core
Derivative data only; confirm lot identity and N-1 freedom before use
Anticancer drug discovery Triple-negative breast cancer 3D tumor spheroid models Protein kinase inhibition

Antioxidant Activity (FRAP Assay)

A derivative synthesized from 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide—an N-substituted analog of the target compound—demonstrated antioxidant activity 1.2 times higher than protocatechuic acid (a standard antioxidant control) in the Ferric Reducing Antioxidant Power (FRAP) assay [1]. While this data pertains to an N-arylated derivative, the observation underscores that the 5-oxopyrrolidine-3-carbohydrazide core provides a redox-active scaffold that, upon appropriate derivatization, yields compounds with measurable antioxidant activity exceeding that of a reference antioxidant [1]. Direct comparative data for the unsubstituted parent compound versus protocatechuic acid are not reported.

Antioxidant Activity (FRAP)
Class-level inference
1.2× FRAP activity vs. protocatechuic acid
N-substituted hydrazone derivative; parent compound redox behavior not directly measured
Core scaffold enables redox-active hydrazone design
Derivative results; verify purity and hydrazide integrity for reproducible condensation
Antioxidant screening FRAP assay Hydrazone derivatives Redox-active scaffolds

N-1 Functionalization Scaffold Versatility

The unsubstituted 5-oxopyrrolidine-3-carbohydrazide (CAS 1105193-37-0) features a free NH at the pyrrolidinone 1-position, enabling direct N-arylation or N-alkylation reactions that are chemically inaccessible with pre-substituted analogs such as 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide (CAS 669696-68-8) or 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide [1]. In synthetic routes to multikinase inhibitors, the N-1 position is a critical diversification point; compounds with pre-installed N-substituents restrict subsequent SAR exploration and require de novo synthesis of each N-aryl variant, whereas the unsubstituted parent permits late-stage diversification of a single core intermediate [1][2]. The hydrazide moiety at the 3-position further enables condensation with aldehydes to generate hydrazone libraries with tunable biological properties [3].

N-1 Functionalization Versatility
Class-level inference
Unsubstituted: unlimited N-1 derivatization from single batch
Pre-substituted analog: zero additional patterns; each new aryl requires separate synthesis
Unsubstituted scaffold maximizes synthetic flexibility for SAR campaigns
Qualitative comparison; confirm N-1 reactivity with intended electrophiles
Medicinal chemistry Scaffold diversification Hydrazone synthesis Structure-activity relationship

5-Oxopyrrolidine-3-carbohydrazide Research Applications


Hydrazone Libraries for Kinase Inhibitor Discovery

The compound serves as the core building block for synthesizing hydrazone derivatives with demonstrated multikinase inhibitory activity. Condensation with substituted aromatic aldehydes yields compounds that exhibit high binding affinity to SCR (-11.174 kcal/mol) and BRAF (-11.471 kcal/mol) kinases, as established by molecular docking studies [1]. The unsubstituted N-1 position enables systematic variation of N-aryl groups to probe kinase selectivity, a strategy validated in the development of compounds with cytotoxicity against MDA-MB-231 triple-negative breast cancer, IGR39 melanoma, and Panc-1 pancreatic carcinoma cells in both 2D and 3D models [1].

Heterocyclic Derivatives with Antimetastatic Potential

The hydrazide functionality enables conversion to 1,3,4-oxadiazoles, 2,5-dimethylpyrroles, 1,2,4-triazoles, and related heterocyclic systems [1]. In wound-healing assays evaluating cell migration inhibition, derivatives containing 5-nitrothiophen-2-yl methylene moieties have been identified as promising antimetastatic agents [2]. The unsubstituted parent compound provides the necessary chemical flexibility to access this diverse heterocyclic space without the steric and electronic constraints imposed by pre-installed N-substituents.

Redox-Active Hydrazones for Antioxidant Screening

The 5-oxopyrrolidine-3-carbohydrazide core, upon condensation with appropriate carbonyl compounds, yields hydrazones exhibiting measurable ferric reducing antioxidant power (FRAP). One derivative demonstrated FRAP activity 1.2 times higher than protocatechuic acid standard [1]. The unsubstituted scaffold enables systematic exploration of substituent effects on redox activity without confounding contributions from fixed N-aryl moieties.

Application
Selection Property
Validation Focus
Kinase inhibitor hydrazone libraries
N-1 diversification flexibility
Kinase panel binding and selectivity assays
Heterocyclic derivatives for antimetastatic studies
Hydrazide-to-heterocycle conversion chemistry
Cell migration inhibition and wound-healing endpoints
Redox-active hydrazones for antioxidant screening
Redox-active hydrazone formation
FRAP and related antioxidant activity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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